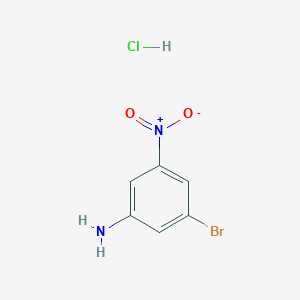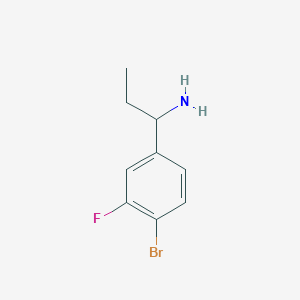
1-(4-Bromo-3-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Advanced Material Synthesis
- Polymeric Fluorescence Emission : Research on nitrogen-containing organic compounds, including amine groups, has revealed new types of fluorescence emissions. Such materials, notably poly(amido amine) (PAMAM) dendrimers, show promising applications in the biomedical field due to their biocompatibility and unique fluorescent properties, which could be applicable for imaging and diagnostic purposes (Wang Shao-fei, 2011).
Environmental Science
- PFAS Removal : Amines, particularly amine-functionalized sorbents, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their mechanism involves electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology, suggesting that amine-functionalized materials could be beneficial for water purification technologies (M. Ateia et al., 2019).
Catalysis
- Reductive Amination : Transition-metal-catalyzed reductive amination processes employing hydrogen have been extensively investigated, demonstrating the role of amine functionalities in synthesizing primary, secondary, and tertiary alkyl amines. This process is crucial in the production of fine chemicals and pharmaceuticals, indicating that compounds with amine functionalities, similar to 1-(4-Bromo-3-fluorophenyl)propan-1-amine, could serve as substrates or intermediates in catalytic synthesis reactions (T. Irrgang & R. Kempe, 2020).
Biomedical Applications
- Bio-Adhesives : Inspired by mussel adhesive proteins, catechol-conjugated chitosan, which contains primary amine groups, has been developed for biomedical applications due to its excellent hemostatic ability and tissue adhesion. This suggests that amine-functionalized compounds could be utilized in developing new bio-adhesive materials for medical use (J. Ryu et al., 2015).
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


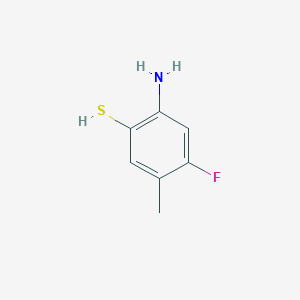
propylamine](/img/structure/B1381508.png)
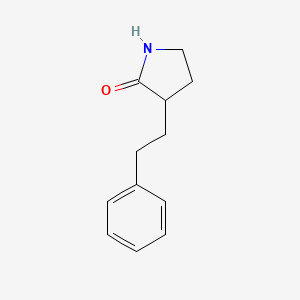

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
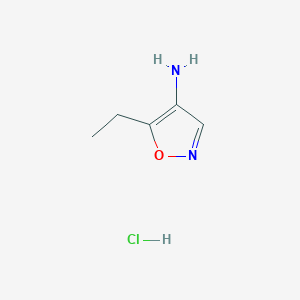

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
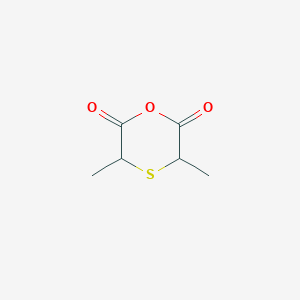
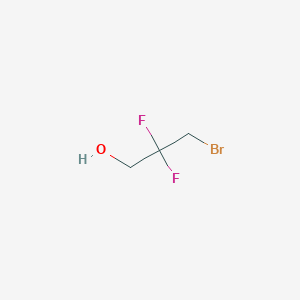
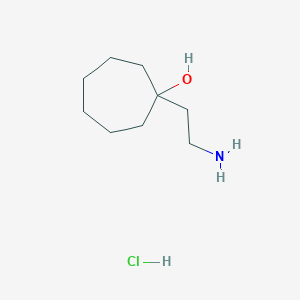
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
